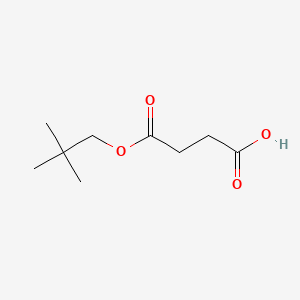

(2,2-Dimethylpropyl) hydrogen succinate

Description

Contextualization of Succinate (B1194679) Monoesters in Chemical Science

Succinate monoesters, also known as hemisuccinates, are a class of organic compounds derived from succinic acid, a naturally occurring dicarboxylic acid. google.commdpi.com They are characterized by the esterification of one of the two carboxylic acid groups of succinic acid. mdpi.com This structure results in a molecule that possesses both an ester and a free carboxylic acid group, making it a dicarboxylic acid monoester. google.com

These molecules serve as important intermediates and building blocks in various scientific fields. researchgate.net In biochemistry, because they are permeable to cell membranes, succinate monoesters like monomethyl succinate can be used to study cellular metabolism. Once inside the cell, they are hydrolyzed back to succinate, allowing researchers to investigate their effects on metabolic pathways, such as insulin (B600854) release. nih.gov In materials science, succinates are utilized in the production of biodegradable polymers and plastics. researchgate.net Their presence in personal care products is valued for properties like pH buffering and moisturization. researchgate.net

The general reactivity of succinate monoesters is dictated by the two functional groups. The ester can undergo hydrolysis to yield succinic acid and the corresponding alcohol, while the carboxylic acid can be deprotonated to form a carboxylate salt or undergo further esterification. google.comnih.gov

Academic Significance of Branched Alkyl Succinate Derivatives

The introduction of a branched alkyl group, such as the 2,2-dimethylpropyl (neopentyl) group, into a molecule's structure has significant implications in chemical and materials science. This specific structural motif is known to enhance the stability of materials derived from it. For instance, neopentyl glycol (2,2-dimethylpropane-1,3-diol), a structural precursor related to the ester group in (2,2-Dimethylpropyl) hydrogen succinate, is widely used in the synthesis of polyester (B1180765) and polyurethane resins. mdpi.comresearchgate.net The inclusion of the neopentyl structure imparts excellent hydrolytic stability, resistance to weathering, and improved thermal stability to these polymers. mdpi.comresearchgate.net

In the field of polymer chemistry, research has focused on creating copolymers incorporating neopentyl succinate units. For example, poly(neopentyl terephthalate-co-neopentyl succinate) has been synthesized and investigated as a potential high-performance, water-degradable plastic, which could help address marine microplastic pollution. researchgate.net The branched structure of the neopentyl group can influence the polymer's microstructure and charge transport properties, which is a significant area of academic inquiry for applications in organic electronics, such as thin-film transistors.

Furthermore, in medicinal chemistry, branched alkyl chains are explored in prodrug design. A prodrug is an inactive compound that is metabolized in the body to produce an active drug. The structure of the alkyl group can influence the rate and mechanism of this bioactivation.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and structurally related compounds is primarily directed toward materials science and biochemistry. The compound itself is noted for its use in research and industrial production. nih.gov

A significant research trajectory is the development of novel biodegradable polymers. researchgate.net By potentially incorporating this compound as a monomer or additive, researchers aim to create bioplastics with enhanced mechanical properties and controlled degradation profiles. The bulky neopentyl group is expected to influence the polymer chain packing, affecting properties like crystallinity, thermal stability, and the rate of hydrolysis.

Another area of investigation is its potential use in prodrug synthesis. researchgate.net The succinate moiety is a common choice for creating ester prodrugs to improve a drug's solubility or permeability, and the neopentyl group could modulate the enzymatic cleavage of the ester bond, thereby controlling the drug's release profile.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to establish a clear structure-property relationship. Researchers are working to understand how the sterically demanding 2,2-dimethylpropyl group, in concert with the hydrophilic carboxylic acid function, dictates the molecule's behavior in different chemical environments.

Key objectives include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity this compound and thoroughly characterizing its physicochemical and spectroscopic properties.

Polymer Chemistry: Investigating its utility as a monomer in polymerization reactions to create novel polyesters. The goal is to evaluate the resulting polymers' thermal stability, biodegradability, and mechanical strength.

Biochemical Probes: Exploring its application as a tool in biochemical studies. Similar to other succinate monoesters, it could be used to probe metabolic pathways, with the neopentyl group potentially influencing its interaction with enzymes and transport proteins. nih.gov

The overarching goal is to leverage the unique properties conferred by the neopentyl group to design advanced materials and specialized chemical agents.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 4-(2,2-dimethylpropoxy)-4-oxobutanoic acid | nih.gov |

| CAS Number | 80166-56-9 | nih.gov |

| Molecular Formula | C₉H₁₆O₄ | nih.gov |

| Molecular Weight | 188.22 g/mol | nih.gov |

| Canonical SMILES | CC(C)(C)COC(=O)CCC(=O)O | nih.gov |

Table 2: Physical Properties of Related Succinic Acid Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Succinic Acid | C₄H₆O₄ | 118.09 | 184-190 |

| 2,2-Dimethylsuccinic acid | C₆H₁₀O₄ | 146.14 | 140.5 nih.gov |

| This compound | C₉H₁₆O₄ | 188.22 | Not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

80166-56-9 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-(2,2-dimethylpropoxy)-4-oxobutanoic acid |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)6-13-8(12)5-4-7(10)11/h4-6H2,1-3H3,(H,10,11) |

InChI Key |

CSYGSMPRMSYYJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylpropyl Hydrogen Succinate

Conventional Esterification Pathways for Monosuccinate Formation

The traditional approach to synthesizing (2,2-Dimethylpropyl) hydrogen succinate (B1194679) involves the direct reaction of a succinic acid derivative with 2,2-dimethylpropanol. These methods are well-established but often require specific catalysts to overcome the steric hindrance presented by the bulky neopentyl group.

Direct Esterification with Succinic Anhydride (B1165640) and 2,2-Dimethylpropanol

The reaction between succinic anhydride and 2,2-dimethylpropanol is a common route for the preparation of the target monoester. This reaction, in principle, can proceed without a catalyst, though often at elevated temperatures and with extended reaction times. To enhance the reaction rate and yield, particularly given the steric hindrance of neopentyl alcohol, catalytic methods are frequently employed.

Catalytic Approaches in Monoester Synthesis

Catalysis plays a pivotal role in the efficient synthesis of (2,2-Dimethylpropyl) hydrogen succinate, offering pathways to higher yields and milder reaction conditions. Both homogeneous and heterogeneous catalysts have been explored for the esterification of succinic acid and its derivatives.

Homogeneous catalysts, which exist in the same phase as the reactants, can be highly effective for esterification. youtube.com Acid catalysts are a common example of homogeneous catalysts used in esterification reactions. youtube.com For the synthesis of succinate esters, catalysts like sulfuric acid have been used, sometimes in combination with microwave assistance to accelerate the reaction. nih.gov However, a significant challenge with homogeneous catalysts is their separation from the final product, which can sometimes require additional purification steps like distillation or chromatography. youtube.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, which is crucial for simplifying product purification and catalyst recycling. For the esterification of succinic anhydride, various solid acid catalysts have been investigated.

One promising approach involves the use of immobilized catalysts. For instance, a derivative of 4-dimethylaminopyridine (B28879) (DMAP) immobilized on nanoscale silicon dioxide has been shown to be effective in catalyzing the synthesis of monomenthyl succinate, a structurally related monosuccinate. academie-sciences.fr This immobilized catalyst demonstrated high activity and could be used in a continuous production process. academie-sciences.fr In a batch reactor, a yield of 91.55% for monomenthyl succinate was achieved at 50°C after 20 hours with a catalyst loading of 20 g/L. academie-sciences.fr

Another class of heterogeneous catalysts explored for the esterification of succinic anhydride are cation-exchanged montmorillonite (B579905) clays. core.ac.ukresearchgate.net Studies on the reaction of succinic anhydride with other alcohols, such as p-cresol (B1678582) and n-butanol, have shown that Al³⁺-montmorillonite can be a particularly effective catalyst. core.ac.ukresearchgate.net For the esterification with n-butanol, a yield of 96% of the di-ester was reported after 8 hours using Al³⁺-montmorillonite. core.ac.uk While these results are for different alcohols, they suggest the potential of such clay-based catalysts for the synthesis of this compound.

| Catalyst Type | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Heterogeneous | Succinic Anhydride, Menthol (B31143) | Immobilized DMAP derivative | Cyclohexane/Acetone | 50 | 20 | 91.55 (Monomenthyl succinate) | academie-sciences.fr |

| Heterogeneous | Succinic Anhydride, n-Butanol | Al³⁺-montmorillonite | Toluene | Reflux | 8 | 96 (Di-n-butyl succinate) | core.ac.uk |

The principles of green chemistry encourage the use of catalysts that are environmentally benign and processes that minimize waste. mcgill.cadtu.dkcetjournal.it The development of heterogeneous and biocatalytic methods for the synthesis of this compound aligns with these principles. Heterogeneous catalysts, particularly those based on renewable materials or that can be easily recycled, are favored. The use of biocatalysts, as discussed in the following section, represents a significant step towards more sustainable chemical production. researchgate.net

Enzymatic Synthesis and Biocatalytic Routes for this compound

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for the production of esters. Lipases are a class of enzymes that have been extensively studied for their ability to catalyze esterification reactions in organic solvents.

The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), for the acylation of alcohols with succinic anhydride has been reported. researchgate.net These reactions often exhibit high regioselectivity, favoring the formation of the monoester. researchgate.net The choice of solvent can significantly impact the outcome of the reaction, influencing whether the monoester or diester is the major product. researchgate.net For example, in the lipase-catalyzed acylation of a secondary alcohol with succinic anhydride, using tetrahydrofuran (B95107) as the solvent resulted in 85% of the monoester, while acetonitrile (B52724) favored the formation of the diester. researchgate.net

While specific studies detailing the enzymatic synthesis of this compound are not widely available, the existing literature on lipase-catalyzed reactions with succinic anhydride and various alcohols provides a strong foundation for developing such a biocatalytic route. The high selectivity of enzymes could be particularly advantageous in producing the desired monosuccinate with high purity.

| Enzyme | Reactants | Solvent | Product Distribution (Monoester:Diester) | Reference |

| Candida antarctica lipase B | (R,S)-2-octanol, Succinic Anhydride | Tetrahydrofuran | 85:15 | researchgate.net |

| Candida antarctica lipase B | (R,S)-2-octanol, Succinic Anhydride | Acetonitrile | 32:68 | researchgate.net |

Lipase-Catalyzed Esterification for Selective Monoesterification

The selective synthesis of a monoester from a dicarboxylic acid and an alcohol presents a chemical challenge, as the reaction can readily proceed to form the diester. Lipases, a class of enzymes, offer a high degree of selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions, making them ideal catalysts for such transformations. nih.gov The enzymatic esterification of succinic anhydride with an alcohol is a common route to produce the corresponding hydrogen succinate.

The reaction mechanism involves the acylation of the lipase's active site by succinic anhydride, followed by the nucleophilic attack of the alcohol to yield the monoester. A critical aspect of this process is the control over the reaction environment to favor the formation of the desired monoester over the diester. Research on the acylation of secondary alcohols with succinic anhydride using immobilized Candida antarctica lipase B has shown that the choice of solvent can significantly influence the product distribution. rsc.org For instance, in tetrahydrofuran, the reaction yielded 85% (w/w) of the monoester (hemiester) and only 15% (w/w) of the diester, demonstrating the potential for selective monoesterification. rsc.org

The synthesis of neopentyl glycol diesters using immobilized lipases has also been successfully demonstrated, indicating the compatibility of lipases with the sterically hindered neopentyl alcohol. researchgate.net This suggests that a lipase-catalyzed approach for this compound is highly feasible.

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and selectivity of the lipase-catalyzed synthesis of this compound, several reaction parameters must be optimized. These include the choice of lipase, temperature, substrate molar ratio, and enzyme loading. While specific optimization data for the target molecule is not extensively published, valuable insights can be drawn from studies on similar succinate esters.

In the synthesis of a succinate ester using immobilized Candida antarctica lipase B (Novozym 435), response surface methodology was employed to determine the optimal conditions. The study found that temperature was the most significant factor influencing the esterification. dss.go.th Optimal conditions were identified as a temperature of 41.1°C, a reaction time of 272.8 minutes, and an alcohol to acid molar ratio of 7.8:1, which resulted in an 85.0% esterification percentage. dss.go.th

For the synthesis of other esters using Novozym 435, optimal temperatures are often found in the range of 40-65°C. nih.gov However, in some cases, lower temperatures around 38°C have been found to be optimal, particularly when higher water content is present. researchgate.net The enzyme loading is also a critical parameter, with studies showing that an optimal loading can maximize the reaction rate while avoiding enzyme aggregation that can limit activity. nih.gov

Table 1: Analogous Optimized Conditions for Lipase-Catalyzed Succinate Ester Synthesis

| Parameter | Optimal Value (Analogous System) | Reference |

| Temperature | 41.1 °C | dss.go.th |

| Reaction Time | 272.8 min | dss.go.th |

| Alcohol:Acid Molar Ratio | 7.8:1 | dss.go.th |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | dss.go.th |

| Conversion | 85.0% | dss.go.th |

This data is based on the esterification of succinic acid with oleyl alcohol and serves as a model for the synthesis of this compound.

Advanced Synthetic Strategies and Process Intensification

Modern synthetic chemistry is increasingly moving towards process intensification, which aims to develop smaller, more efficient, and safer chemical processes. Microwave-assisted synthesis and flow chemistry are at the forefront of this movement.

Microwave-Assisted Synthesis of this compound

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating, which can accelerate reaction rates.

The microwave-assisted synthesis of N-phenylsuccinimide from succinic anhydride and aniline, for example, can be completed in just four minutes in moderate yields (40-60%) without the need for a solvent. nih.gov This represents a significant improvement over traditional heating methods that require several hours. nih.gov Studies on the lipase-catalyzed acylation of heteroaromatic alcohols with succinic anhydride have also demonstrated that microwave activation can reduce reaction times compared to conventional heating while maintaining high selectivity. ulpgc.es In the synthesis of 5′-O-methacryloylcytidine using Novozym 435, microwave assistance allowed for optimal yields to be achieved in just 30 minutes. nih.gov These findings strongly suggest that microwave-assisted synthesis could be a highly effective method for the rapid and efficient production of this compound.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Reaction (Synthesis of N-phenylsuccinimide)

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | - | nih.gov |

| Microwave-Assisted | 4 minutes | 40-60% | nih.gov |

Flow Chemistry Approaches to Continuous Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical production. These include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling and automation.

Solvent-Free or Environmentally Benign Synthetic Protocols

The development of solvent-free synthetic methods is a key goal of green chemistry, as it reduces waste and the environmental impact associated with solvent use. Lipase-catalyzed reactions are particularly well-suited for solvent-free conditions. researchgate.net In many cases, one of the liquid substrates can act as the reaction medium.

The solvent-free synthesis of neopentyl glycol diesters has been successfully achieved using immobilized lipases. researchgate.net Furthermore, the lipase-catalyzed synthesis of various technical-grade sugar esters has been demonstrated in solvent-free systems, achieving high conversions. nih.gov In the selective amidation of phenylglycinol, a solvent-free system using Novozym 435 achieved a high yield of the desired product with minimal byproducts. These examples underscore the potential for developing a solvent-free enzymatic process for the production of this compound, where a mixture of molten succinic anhydride and liquid neopentyl alcohol could be reacted directly in the presence of an immobilized lipase.

Chemical Reactivity and Derivatization of 2,2 Dimethylpropyl Hydrogen Succinate

Hydrolytic Stability and Degradation Mechanisms of the Ester Linkage

The ester linkage in (2,2-dimethylpropyl) hydrogen succinate (B1194679) is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent alcohol (neopentyl alcohol) and dicarboxylic acid (succinic acid). The stability of this ester bond is highly dependent on the pH of the medium, with both acidic and basic conditions promoting its degradation, albeit through different mechanistic pathways. jk-sci.com The bulky neopentyl group plays a crucial role in the kinetics of hydrolysis, generally slowing down the reaction rate compared to less hindered esters due to steric inhibition of the transition state. acs.orgarkat-usa.org

Under acidic conditions, the hydrolysis of (2,2-dimethylpropyl) hydrogen succinate proceeds via a mechanism that is essentially the reverse of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. jk-sci.com Subsequent proton transfer and elimination of neopentyl alcohol yield the final products, succinic acid and the protonated alcohol.

The kinetics of this process are typically first-order with respect to both the ester and the acid catalyst. youtube.com However, the steric hindrance from the neopentyl group significantly retards the rate of nucleophilic attack by water. Consequently, forcing conditions such as elevated temperatures and high acid concentrations are often necessary to achieve a reasonable rate of hydrolysis. jk-sci.com

Disclaimer: The following table provides illustrative, hypothetical kinetic data for the acid-catalyzed hydrolysis of various succinate monoesters to demonstrate the effect of steric hindrance. The values are not experimental data for the specific compounds listed.

| Ester | Relative Rate Constant (k_rel) | Steric Hindrance |

| Methyl hydrogen succinate | 100 | Low |

| Ethyl hydrogen succinate | 60 | Moderate |

| Isopropyl hydrogen succinate | 15 | High |

| This compound | ~5 | Very High |

| tert-Butyl hydrogen succinate | 1 | Extreme |

Base-mediated hydrolysis, or saponification, of this compound is generally an irreversible process. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. jk-sci.com This intermediate then collapses, expelling the neopentoxide anion as the leaving group. The neopentoxide is a strong base and will readily deprotonate the newly formed succinic acid, driving the reaction to completion.

The steric bulk of the neopentyl group makes the ester carbonyl less accessible to the hydroxide ion, thus slowing the rate of saponification compared to unhindered esters. acs.orgarkat-usa.org While most esters are readily hydrolyzed under mild basic conditions, hindered esters like this compound may require more forcing conditions, such as higher temperatures or the use of stronger bases or co-solvents, to proceed at a practical rate. acs.orgacs.org The reaction kinetics are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org

Disclaimer: The following table presents representative, not experimental, second-order rate constants for the base-mediated hydrolysis of various succinate monoesters to illustrate the impact of the alcohol moiety's structure.

| Ester | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions |

| Methyl hydrogen succinate | 1.5 x 10⁻¹ | 0.1 M NaOH, 25°C |

| Ethyl hydrogen succinate | 8.0 x 10⁻² | 0.1 M NaOH, 25°C |

| Isopropyl hydrogen succinate | 1.2 x 10⁻³ | 0.1 M NaOH, 25°C |

| This compound | ~5.0 x 10⁻⁴ | 0.1 M NaOH, 25°C |

| tert-Butyl hydrogen succinate | 1.0 x 10⁻⁵ | 0.1 M NaOH, 25°C |

Reactions of the Free Carboxylic Acid Moiety

The terminal carboxylic acid group of this compound is a versatile functional handle for a wide array of chemical transformations. These reactions allow for the synthesis of various derivatives, including amides, salts, metal complexes, and diesters, each with potentially unique properties and applications.

The carboxylic acid function can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. mdpi.comkhanacademy.org Common activating agents include carbodiimides (like dicyclohexylcarbodiimide (B1669883), DCC), thionyl chloride (to form an acyl chloride intermediate), or the formation of a mixed anhydride (B1165640). researchgate.net

The general reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by the amine nucleophile. The choice of coupling agent and reaction conditions can be tailored to be compatible with the neopentyl ester group, which is generally stable under these conditions. This allows for the selective synthesis of succinamic acid esters.

As a carboxylic acid, this compound can react with bases to form salts. With strong bases like sodium hydroxide or potassium hydroxide, it forms the corresponding alkali metal carboxylate salts, which are typically water-soluble. Reaction with weaker bases, such as amines, results in the formation of ammonium (B1175870) carboxylate salts.

The succinate moiety is also capable of acting as a ligand in the formation of metal complexes. The carboxylate group can coordinate to a variety of metal ions, and in some cases, the ester carbonyl oxygen may also participate in chelation. The stability and structure of these complexes depend on the nature of the metal ion, the pH of the solution, and the solvent system used. For instance, d-block metal ions like copper(II), nickel(II), and cobalt(II) are known to form stable complexes with succinate anions. researchgate.net

The free carboxylic acid group can undergo a second esterification reaction to yield an unsymmetrical succinate diester. This can be achieved through several methods, including the Fischer esterification, which involves reacting the monoester with an alcohol in the presence of an acid catalyst. acs.org To form an unsymmetrical diester, a different alcohol from neopentyl alcohol would be used.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride, followed by reaction with an alcohol. This method is often preferred for its milder conditions and higher yields, especially when dealing with sensitive substrates. The synthesis of these diesters expands the range of succinate derivatives, allowing for the fine-tuning of properties such as polarity, boiling point, and solvent compatibility.

Polymerization and Oligomerization Behavior of this compound

This compound, possessing both a carboxylic acid and an ester functional group, is a classic example of an AB-type monomer. This bifunctionality allows it to undergo self-condensation to form aliphatic polyesters, materials of significant interest for their biodegradability. ontosight.aimdpi.com

Role as a Monomer in Polymer Synthesis

As an AB-type monomer, this compound can, in principle, polymerize via polycondensation. The carboxylic acid group of one monomer molecule reacts with the alcohol component (neopentyl alcohol, following a transesterification pathway) of another molecule. This process links the succinate units together, forming a polyester (B1180765) chain with the repeating unit of poly(neopentyl succinate), and eliminates neopentyl alcohol as a byproduct.

The synthesis of high-molecular-weight polyesters from dicarboxylic acids (or their esters) and diols is a well-established industrial process, often employing a two-stage melt polycondensation method. researchgate.net This technique can be adapted for the self-condensation of this compound. The resulting polyesters are part of a larger family of biodegradable polymers like poly(butylene succinate) (PBS), which are valued as sustainable alternatives to conventional plastics. mdpi.comresearchgate.net The incorporation of the bulky neopentyl group could potentially influence the physical properties of the resulting polymer, such as its crystallinity, melting point, and degradation profile.

Table 1: Potential Polymerization Behavior of this compound

| Polymerization Type | Catalyst/Conditions | Resulting Polymer Structure (Repeating Unit) | Key Findings/Remarks |

|---|---|---|---|

| Self-Condensation (Transesterification) | Titanium tetraisopropoxide or other transesterification catalysts; High temperature (180-240°C), vacuum | -[O-CH₂-C(CH₃)₃-O-C(O)-CH₂-CH₂-C(O)]n- (Idealized) |

This process would involve the reaction between the carboxyl group and the ester group, eliminating neopentyl alcohol. High vacuum is crucial to remove the byproduct and drive the equilibrium toward high molecular weight polymer formation, a principle common in polycondensation reactions. researchgate.net |

| Ring-Opening Polymerization (ROP) of a derived lactone | Not directly applicable. | N/A | ROP requires a cyclic monomer, such as a lactone or cyclic anhydride. While succinic acid can form succinic anhydride, the monomer is a linear monoester and not suitable for ROP without prior chemical transformation. nih.govresearchgate.net |

This table is generated based on established principles of polyester synthesis.

Investigation of Polymerization Mechanisms

The polymerization of this compound would proceed via a step-growth polycondensation mechanism. The reaction can be catalyzed by various compounds, with titanium-based catalysts like titanium tetraisopropoxide being particularly effective for producing high-molecular-weight polyesters from succinic acid and diols. researchgate.net

The mechanism involves two key stages:

Esterification/Transesterification: At elevated temperatures, the catalytic cycle begins. In a self-condensation scenario, the protonated carboxylic acid group of one monomer is attacked by the ester's carbonyl oxygen from another monomer, or a similar transesterification process occurs.

Polycondensation: This stage is carried out under high vacuum and increased temperature to facilitate the removal of the condensation byproduct (neopentyl alcohol). This removal is critical as it shifts the reaction equilibrium towards the formation of long polymer chains, thereby increasing the molecular weight. The process is analogous to the synthesis of other aliphatic polyesters where byproducts like water or glycols are removed. mdpi.comresearchgate.net

The kinetics of such polymerizations are complex but are fundamentally governed by the principles of step-growth polymerization, where the molecular weight increases steadily throughout the reaction time, requiring high conversion rates (>99%) to achieve long polymer chains.

Functional Group Transformations and Advanced Derivatization

The distinct carboxylic acid and ester functionalities of this compound allow for selective chemical transformations, enabling the synthesis of a variety of derivatives.

Reduction Reactions of the Carboxyl Group

The carboxylic acid group is generally resistant to reduction by mild reducing agents. However, powerful hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective at reducing both carboxylic acids and esters to primary alcohols. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction of this compound with LiAlH₄ would not be selective; both the terminal carboxyl group and the neopentyl ester group would be reduced.

The mechanism for carboxylic acid reduction by LiAlH₄ involves an initial acid-base reaction between the acidic proton of the carboxyl group and a hydride ion, generating hydrogen gas and a lithium carboxylate salt. youtube.com Subsequent hydride attacks on the carbonyl carbon lead to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org The ester group is similarly reduced via nucleophilic acyl substitution by hydride, followed by reduction of the intermediate aldehyde. youtube.comyoutube.com

The complete reduction of this compound yields two distinct alcohol products: 1,4-butanediol (B3395766) from the succinate backbone and 2,2-dimethyl-1-propanol (neopentyl alcohol) from the ester group.

Table 2: Reduction of this compound

| Reagent | Functional Group(s) Targeted | Product(s) | Typical Reaction Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid and Ester | 1,4-Butanediol and 2,2-Dimethyl-1-propanol | Anhydrous ether solvent (e.g., THF, Diethyl ether), followed by aqueous/acidic workup. masterorganicchemistry.comyoutube.com |

| Sodium Borohydride (NaBH₄) | None | No reaction | NaBH₄ is not a sufficiently strong reducing agent to reduce carboxylic acids or esters. libretexts.orgmasterorganicchemistry.com |

This table outlines the expected outcomes of reduction reactions based on established reactivity patterns of functional groups.

Advanced Analytical Characterization Techniques for 2,2 Dimethylpropyl Hydrogen Succinate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the molecular structure and assessing the purity of (2,2-Dimethylpropyl) hydrogen succinate (B1194679). These methods provide detailed information on the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of (2,2-Dimethylpropyl) hydrogen succinate. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be definitively established.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The neopentyl group exhibits a sharp singlet for the nine equivalent protons of the three methyl groups (-(CH₃)₃) and another singlet for the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the ester oxygen. The succinate moiety is characterized by two distinct signals, likely triplets, corresponding to the two methylene groups (-CH₂-CH₂-). The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. Analysis of related compounds, such as poly(neopentyl terephthalate-co-neopentyl succinate), supports these assignments. researchgate.net The high symmetry of the neopentyl group results in a single, intense signal for the nine methyl protons, a characteristic feature in its spectrum. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Distinct signals are expected for each unique carbon environment: the quaternary carbon and the methyl carbons of the neopentyl group, the methylene carbon of the neopentyl group, the two methylene carbons of the succinate backbone, and the two carbonyl carbons (one for the ester and one for the carboxylic acid). The chemical shifts of these carbons can be predicted based on data from analogous structures like 2,2-dimethylpropane and succinic acid derivatives. chemicalbook.comdocbrown.info The difference in the chemical environment of the ester carbonyl and the carboxylic acid carbonyl makes them distinguishable.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Protons | ~0.95 | Singlet | 9H | -C(CH ₃)₃ |

| ~2.65 | Triplet | 2H | -OCO-CH ₂- | |

| ~2.70 | Triplet | 2H | -CH ₂-COOH | |

| ~3.80 | Singlet | 2H | -O-CH ₂-C(CH₃)₃ | |

| ~10-12 | Broad Singlet | 1H | -COOH | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | ~26.5 | -C(C H₃)₃ | ||

| ~29.0 | -OCO-C H₂- | |||

| ~30.0 | -C H₂-COOH | |||

| ~31.5 | -C (CH₃)₃ | |||

| ~75.0 | -O-C H₂- | |||

| ~172.0 | -O-C =O |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch: Multiple sharp bands between 3000 and 2850 cm⁻¹ due to the symmetric and asymmetric stretching of the methyl and methylene C-H bonds.

C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The ester carbonyl (C=O) stretch is typically found around 1750-1735 cm⁻¹, while the carboxylic acid carbonyl stretch appears at a slightly lower frequency, around 1720-1700 cm⁻¹. Studies on other succinate esters confirm these ranges. nih.govresearchgate.netacs.org

C-O Stretch: Strong C-O stretching vibrations for the ester and carboxylic acid are expected in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The C-C backbone, C-H, and the symmetric C=O stretching vibrations would be observable. For similar long-chain alkyl hydrogen succinates, Raman studies have revealed information about the molecular arrangement in the solid state, such as the formation of dimers through hydrogen bonding between the carboxylic acid groups. nih.gov This technique can therefore be used to study the crystalline structure and intermolecular interactions of this compound.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 | IR |

| Alkyl | C-H stretch | 3000 - 2850 | IR, Raman |

| Ester | C=O stretch | 1750 - 1735 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1720 - 1700 | IR, Raman |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₆O₄), the nominal molecular weight is 188 Da.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. The subsequent fragmentation is predictable and provides confirmation of the structure. Key fragmentation pathways for succinate esters involve cleavages at the bonds adjacent to the carbonyl groups. tandfonline.comlibretexts.org

Expected key fragments include:

Loss of the neopentyl radical: [M - C₅H₁₁]⁺, resulting in a fragment with m/z 117, corresponding to the succinic acid anhydride (B1165640) cation.

Loss of the neopentyloxy radical: [M - OC₅H₁₁]⁺, leading to the acylium ion at m/z 101.

Neopentyl cation: A prominent peak at m/z 71 corresponding to the stable tertiary carbocation [C₅H₁₁]⁺.

McLafferty rearrangement: A potential rearrangement involving the transfer of a hydrogen from the succinate chain to the ester carbonyl oxygen, followed by cleavage, can also occur.

The analysis of these fragments allows for the unambiguous identification of both the neopentyl ester and the succinic acid components of the molecule.

Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 188 | Molecular Ion [M]⁺˙ | [C₉H₁₆O₄]⁺˙ |

| 117 | [M - C₅H₁₁]⁺ | [C₄H₅O₃]⁺ |

| 101 | [M - OC₅H₁₁]⁺ | [C₄H₅O₂]⁺ |

| 71 | Neopentyl cation | [C₅H₁₁]⁺ |

UV-Visible Spectroscopy for Electronic Transitions (if applicable)

UV-Visible spectroscopy provides information about electronic transitions within a molecule. The this compound molecule lacks an extended system of conjugated π-bonds, which are typically required for absorption in the visible and near-UV regions of the spectrum. wikipedia.org

The only chromophores present are the two carbonyl groups of the ester and carboxylic acid functionalities. These groups exhibit weak n→π* electronic transitions at wavelengths below the typical UV cutoff of many solvents, generally in the range of 200-220 nm. rsc.org Stronger π→π* transitions occur at even shorter wavelengths (<200 nm).

Consequently, UV-Visible spectroscopy is of limited use for the qualitative structural elucidation of this specific compound. However, it could potentially be employed for quantitative analysis if the compound is derivatized with a UV-active moiety or for detecting aromatic or other conjugated impurities that absorb in the UV region.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The presence of the free carboxylic acid group makes the molecule highly polar and prone to strong intermolecular hydrogen bonding, which results in low volatility and poor chromatographic performance, such as broad, tailing peaks. colostate.edu

To overcome these issues, derivatization is a necessary step prior to GC analysis. libretexts.orggcms.cz The active hydrogen of the carboxylic acid group is replaced with a non-polar group to increase volatility and thermal stability. Common derivatization methods include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid into its trimethylsilyl (B98337) (TMS) ester. This is a widely used and effective method for carboxylic acids. lmaleidykla.lt

Alkylation: Conversion of the carboxylic acid into a simple alkyl ester, such as a methyl ester, using reagents like diazomethane (B1218177) or an alcohol with an acid catalyst. colostate.edugcms.cz

Once derivatized, the resulting compound, such as (2,2-Dimethylpropyl) trimethylsilyl succinate, is significantly more volatile and less polar, making it amenable to analysis by GC and GC-Mass Spectrometry (GC-MS). GC provides excellent separation, while the coupled MS detector allows for positive identification based on the derivative's unique mass spectrum and fragmentation pattern, as well as accurate quantification. nutechinst.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Diazomethane |

| Diethyl succinate |

| Octenyl hydrogen succinate |

| Poly(butylene succinate) |

| Poly(neopentyl terephthalate-co-neopentyl succinate) |

| Succinic acid |

| 2,2-dimethylpropane (Neopentane) |

| 2,2-dimethylsuccinic acid |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the assessment of the purity of this compound and for the analysis of related impurities. A typical method would employ reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A suitable HPLC method for the analysis of mono-alkyl succinates would involve a C18 column and a mobile phase gradient. sielc.comresearchgate.net For instance, a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the main compound from potential impurities such as unreacted succinic acid, neopentyl alcohol, and the diester, di(2,2-dimethylpropyl) succinate. researchgate.netscirp.org

The retention time of this compound would be intermediate between the more polar succinic acid and the less polar diester. Detection is commonly achieved using a UV detector, typically at a wavelength around 210-225 nm where the carboxyl group exhibits absorbance. researchgate.net

For more definitive identification and quantification of trace impurities, HPLC coupled with Mass Spectrometry (HPLC-MS) is the method of choice. nih.govresearchgate.net HPLC-MS provides molecular weight information for the eluting peaks, confirming the identity of the main component and aiding in the structural elucidation of unknown impurities. In electrospray ionization (ESI) negative mode, this compound would be expected to show a prominent ion corresponding to its deprotonated molecule [M-H]⁻.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Table 2: Expected Retention Times and Mass Spectral Data for this compound and Related Substances

| Compound | Expected Retention Time (min) | Expected [M-H]⁻ (m/z) |

| Succinic Acid | ~ 3.5 | 117.0 |

| This compound | ~ 12.8 | 187.1 |

| Di(2,2-dimethylpropyl) Succinate | ~ 18.2 | N/A (better in positive mode) |

Gel Permeation Chromatography (GPC) for Oligomeric Species (if applicable)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight distribution of oligomers and polymers. lcms.cz In the context of this compound synthesis, GPC would be particularly relevant if there is a possibility of forming oligomeric species, for instance, through the condensation of multiple succinic acid and neopentyl glycol units. lcms.cz

The analysis is performed by dissolving the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. lcms.cz Larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have longer retention times. This allows for the separation of monomers, dimers, trimers, and higher oligomers. The technique is crucial for quality control in polymerization reactions. researchgate.net

A typical GPC system for such an analysis would utilize a series of polystyrene-divinylbenzene columns and a refractive index (RI) detector. Calibration with polystyrene standards of known molecular weights allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of any oligomeric distribution.

Table 3: Hypothetical GPC Data for a this compound Sample with Minor Oligomeric Content

| Species | Retention Time (min) | Molecular Weight (Da) |

| Trimer | 21.5 | ~540 |

| Dimer | 22.8 | ~360 |

| Monomer | 24.1 | 188 |

Thermal Analysis Techniques

Thermal analysis techniques are critical for determining the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of the compound. For this compound, the TGA thermogram would be expected to show a single major weight loss step corresponding to its decomposition. The onset temperature of this weight loss is a key indicator of its thermal stability.

Based on studies of similar neopentyl esters and succinic acid derivatives, the decomposition is likely to occur at elevated temperatures. scribd.comscielo.br The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. researchgate.netresearchgate.net The final residue at the end of the analysis should be minimal, indicating complete decomposition.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and any other phase transitions, such as a glass transition if the material can be quenched to an amorphous state.

The DSC thermogram of a crystalline sample would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound's purity and crystalline nature. Neopentyl glycol itself undergoes a solid-solid phase transition, and while this is less likely in the ester, DSC would be the primary technique to investigate such phenomena. researchgate.netresearchgate.net

Table 4: Expected Thermal Properties of this compound from TGA and DSC

| Property | Technique | Expected Value |

| Onset of Decomposition | TGA | > 200 °C |

| Melting Point (Tm) | DSC | 60 - 80 °C |

| Heat of Fusion (ΔHf) | DSC | 150 - 200 J/g |

Advanced Diffraction Techniques

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. If this compound is a crystalline solid at room temperature, XRD can be used to obtain its unique diffraction pattern, which serves as a fingerprint for identification.

For a powdered sample (Powder X-ray Diffraction, PXRD), the diffraction pattern consists of a series of peaks at specific angles (2θ), which are characteristic of the material's crystal lattice. Analysis of the peak positions and intensities can be used to determine the unit cell dimensions, space group, and ultimately the complete crystal structure. Studies on similar hydrogen succinate salts have shown that they can form well-defined crystal structures held together by hydrogen bonding. nih.gov The presence of sharp peaks in the XRD pattern would confirm the crystalline nature of the material, while a broad, featureless pattern would indicate an amorphous solid.

Theoretical and Computational Investigations of 2,2 Dimethylpropyl Hydrogen Succinate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the behavior of (2,2-Dimethylpropyl) hydrogen succinate (B1194679) at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbitals, and geometric parameters.

Density Functional Theory (DFT) has become a principal tool for investigating the conformational space of flexible molecules like (2,2-Dimethylpropyl) hydrogen succinate. By analyzing the potential energy surface, DFT can identify the most stable conformations (global and local minima) and the transition states that connect them.

The conformational flexibility of this molecule arises from the rotation around several single bonds, particularly the C-C bonds in the succinate backbone and the C-O bond of the ester group. A systematic conformational search, often performed using computational chemistry software, can reveal various possible spatial arrangements. For each identified conformer, a geometry optimization is carried out to find the lowest energy structure.

A hypothetical DFT study at a common level of theory, such as B3LYP with a 6-31G(d,p) basis set, could yield data like that presented in Table 1. This table would typically list the relative energies of different conformers, with the lowest energy conformer serving as the reference. The Boltzmann distribution, calculated from these relative energies, indicates the population of each conformer at a given temperature, highlighting the most prevalent structures under thermal equilibrium. The analysis often reveals that intramolecular hydrogen bonding between the carboxylic acid proton and the ester carbonyl oxygen can significantly stabilize certain conformations. mdpi.commdpi.com

Table 1: Hypothetical Relative Energies and Boltzmann Population of this compound Conformers This data is for illustrative purposes and is not derived from actual experimental or computational results.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| 1 | Extended chain, anti-conformation | 0.00 | 75.3 |

| 2 | Gauche-conformation with intramolecular H-bond | 0.85 | 15.1 |

| 3 | Folded conformation | 1.50 | 9.6 |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for predicting spectroscopic properties. nih.gov For this compound, these methods can simulate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequency calculations, typically performed at the harmonic level, can predict the positions and intensities of absorption bands in the IR spectrum. These predictions are instrumental in assigning the experimentally observed vibrational modes to specific molecular motions, such as the characteristic C=O stretches of the ester and carboxylic acid groups, and the O-H stretch. While there's often a systematic overestimation of frequencies, scaling factors can be applied to improve agreement with experimental data.

Similarly, ab initio calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding of each nucleus, one can obtain theoretical chemical shifts that, when compared to experimental spectra, aid in the structural elucidation of the molecule.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound This data is for illustrative purposes and is not derived from actual experimental or computational results.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3550 | 3400-2500 (broad) | Carboxylic acid O-H stretch |

| ν(C=O) ester | 1765 | 1735 | Ester carbonyl stretch |

| ν(C=O) acid | 1730 | 1705 | Carboxylic acid carbonyl stretch |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its dynamics, interactions with its environment, and large-scale conformational changes that are not readily accessible through static quantum chemical calculations. nih.gov

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding between the molecule's carboxylic acid group and polar solvents like water or alcohols. These simulations can reveal how the solvent affects the conformational equilibrium by stabilizing or destabilizing certain conformers. For instance, in a polar protic solvent, the intramolecular hydrogen bond might be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent. nih.gov

Reaction Mechanism Modeling

Computational chemistry can be employed to model the reaction mechanism of the formation of this compound, which typically involves the esterification of neopentyl alcohol with succinic acid or its anhydride (B1165640). researchgate.netyoutube.com By mapping the potential energy surface of the reaction, key transition states and intermediates can be identified.

For the acid-catalyzed esterification, theoretical modeling can elucidate the role of the catalyst in protonating the carbonyl oxygen of succinic acid, thereby activating it for nucleophilic attack by neopentyl alcohol. The calculations can provide the activation energies for each step of the reaction, including the formation of the tetrahedral intermediate and the subsequent elimination of a water molecule. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. rsc.org

Computational Elucidation of Esterification Transition States

The formation of this compound via the esterification of succinic acid (or its anhydride) with neopentyl alcohol (2,2-dimethylpropan-1-ol) is a reaction amenable to detailed computational analysis. Theoretical studies on similar systems, such as the polyesterification between succinic acid and ethylene (B1197577) glycol, have been effectively investigated using density functional theory (DFT). rsc.org Such an approach allows for the mapping of the reaction mechanism, including the identification of intermediates and, most critically, the transition states.

For the esterification leading to this compound, computational models would typically be optimized at a specific level of theory, for instance, using a functional like B3LYP with a basis set such as 6-31G**, to determine the geometries of reactants, transition states, and products. rsc.org The reaction can proceed through different pathways, such as a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. Vibrational frequency analysis is crucial to confirm that the optimized geometry of a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org Furthermore, the intrinsic reaction coordinate (IRC) method can be employed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. rsc.org

These computational methods would yield critical energetic data, such as the activation energy (Ea), which dictates the reaction kinetics. A hypothetical dataset derived from such a computational study is presented below, illustrating the type of insights that would be gained.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | +35.5 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| TS C=O Bond Length | 1.29 Å | Elongation of the carbonyl double bond in the transition state. |

| TS C-O (forming) Bond Length | 1.85 Å | The distance between the alcoholic oxygen and the succinate carbonyl carbon in the TS. |

| TS O-H (breaking) Bond Length | 1.45 Å | Elongation of the hydroxyl bond of the attacking alcohol in the TS. |

| Imaginary Frequency | -250 cm-1 | The single imaginary frequency confirming the structure as a true transition state. |

Hydrolysis Pathway Energetics

The hydrolysis of this compound, the reverse of its esterification, can also be modeled computationally to understand its stability and degradation pathways. This process typically involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate. mdpi.comnih.gov Computational studies on the hydrolysis of other esters, including neopentyl esters and thioesters, provide a framework for this analysis. mdpi.comacs.org

Quantum chemical calculations can determine the Gibbs free energy (ΔG) profile of the entire hydrolysis reaction. mdpi.com This includes the relative energies of the reactants (ester and water), the transition state for the formation of the tetrahedral intermediate, the intermediate itself, the transition state for its collapse, and the final products (succinic acid and neopentyl alcohol). Such studies have shown that the hydrolysis of esters is often an exergonic process, though it may have a significant kinetic barrier. mdpi.com The influence of catalysts, whether acidic, basic, or enzymatic, can also be modeled by including the catalytic species in the computational system. researchgate.net

A table summarizing the kind of energetic data that a computational study on the hydrolysis of this compound would provide is shown below.

| Reaction Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Ester + H₂O) | 0.0 |

| Transition State 1 (TS1) | +28.2 |

| Tetrahedral Intermediate | +15.7 |

| Transition State 2 (TS2) | +25.1 |

| Products (Acid + Alcohol) | -5.8 |

Structure-Property Relationship Predictions

Computational methods are increasingly used to predict the properties of molecules before they are synthesized, saving significant time and resources. This in silico approach is highly valuable for assessing the potential of this compound in various applications.

In Silico Screening for Material Science Applications

The potential utility of this compound as a plasticizer, a monomer for polyesters, or an additive in material formulations can be evaluated using computational screening. researchgate.netnih.gov This involves calculating a range of molecular descriptors and properties that correlate with macroscopic material behavior. For instance, its utility as a monomer can be inferred by comparing its predicted properties to those of established monomers like 1,4-butanediol (B3395766), which is used to make the biodegradable polymer poly(butylene succinate) (PBS). rsc.orgnih.gov

In silico studies can predict properties such as molecular volume, surface area, polarity, and intermolecular interaction potential. mdpi.com These fundamental properties can then be used in quantitative structure-property relationship (QSPR) models to estimate bulk material properties like glass transition temperature (Tg), thermal stability, and miscibility with polymer matrices. Such computational screening allows for the rapid assessment of a candidate molecule against a library of known materials. nih.govmdpi.com

| Property | Predicted Value | Relevance |

|---|---|---|

| Molecular Weight | 202.25 g/mol | Fundamental property influencing volatility and diffusion. |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | Correlates with polarity and intermolecular hydrogen bonding capacity. |

| LogP (Octanol-Water Partition Coefficient) | 1.58 | Indicates hydrophobicity, relevant for miscibility with polymers. |

| Predicted Glass Transition Temp. (as an additive) | -45 °C | Suggests potential as a plasticizer to increase polymer flexibility. |

| Hansen Solubility Parameters | δD: 17.2, δP: 8.5, δH: 10.1 | Predicts miscibility and compatibility with other materials. |

Predictive Modeling for Polymerization Propensities

If this compound is considered as a functional monomer for creating new polyesters or modifying existing ones, its polymerization behavior can be modeled computationally. The molecule contains both a carboxylic acid and an ester group, offering potential for various polymerization strategies.

A powerful predictive method involves modeling the change in properties, such as hydrophobicity, as a function of the growing polymer chain length. nih.gov For example, by calculating the partition coefficient (LogP) and surface area for the monomer, dimer, trimer, and so on, it is possible to predict if and when the growing polymer will become insoluble in the reaction medium, a key event in processes like polymerization-induced self-assembly (PISA). nih.gov This allows for the in silico discovery of new monomers suitable for creating structured nanoparticles. nih.gov

Furthermore, kinetic modeling can be applied to predict the rate of polymerization and the final polymer properties under different reaction conditions. researchgate.netresearchgate.net By establishing a mathematical model based on the reaction mechanism, one can simulate how factors like temperature, catalyst concentration, and monomer ratio influence the molecular weight distribution and structure of the final polymer. researchgate.netnih.gov

| Degree of Polymerization (DP) | Calculated LogP | Predicted State in Aqueous Media |

|---|---|---|

| 1 (Monomer) | 1.58 | Soluble |

| 2 | 2.95 | Soluble |

| 5 | 6.80 | Insoluble (Self-assembly predicted) |

| 10 | 13.25 | Insoluble (Precipitation) |

Applications of 2,2 Dimethylpropyl Hydrogen Succinate in Advanced Materials and Chemical Synthesis

Role in Biodegradable Polymer and Bioplastic Development

The compound plays a significant role in the field of sustainable polymers, where the demand for biodegradable and bio-based materials continues to grow. Its constituent parts, succinic acid and neopentyl glycol, are incorporated into polyester (B1180765) chains to create materials with tailored properties.

(2,2-Dimethylpropyl) hydrogen succinate (B1194679), or more commonly its precursors, neopentyl glycol (NPG) and succinic acid, are used in the synthesis of succinate-based polyesters. These polyesters are a class of biodegradable polymers with properties that can be fine-tuned by the selection of diol and diacid monomers. The process typically involves a melt polycondensation reaction. foremost-chem.com

The incorporation of the neopentyl glycol moiety is a key strategy for creating high-performance polyester resins. gantrade.com For instance, fully bio-based unsaturated polyester resins (UPRs) have been successfully prepared by reacting succinic acid and itaconic acid with various diols, including neopentyl glycol. mdpi.comnih.gov A specific patent details the synthesis of poly-2,5-furandicarboxylic acid-1,4-neopentyl glycol succinate through esterification and polycondensation, directly integrating both neopentyl and succinate units into the polymer backbone. google.com Similarly, neopentyl glycol is used to synthesize polyester polyols, which are foundational materials for polyurethanes. foremost-chem.comresearchgate.net

The inclusion of the 2,2-dimethylpropyl (neopentyl) structure into polyester chains imparts significant improvements to the material's mechanical and degradation characteristics. The bulky, symmetrical nature of the neopentyl group provides steric hindrance, which enhances the hydrolytic stability of the resulting polyester, slowing down its degradation rate compared to polyesters made with simpler linear diols. gantrade.comresearchgate.net This resistance to hydrolysis is a critical factor in controlling the material's lifespan and performance. foremost-chem.com

Furthermore, NPG-based polyesters exhibit an excellent balance of hardness and flexibility, along with superior thermal stability and weatherability. researchgate.neteastman.com Research on bio-based unsaturated polyesters demonstrated that using an equimolar ratio of propylene (B89431) glycol and neopentyl glycol resulted in thermosets with promising mechanical properties, positioning them as potential replacements for traditional petroleum-based resins. mdpi.comnih.gov In these formulations, the choice of glycol was shown to be a critical factor in tailoring the final properties of the polymer. mdpi.comnih.gov

Table 1: Mechanical Properties of Bio-Based Unsaturated Polyester Resins (UPRs) with Different Glycol Compositions

| Glycol Composition | Young's Modulus (GPa) | Ultimate Strength (MPa) | Elongation at Break (%) |

| Propylene Glycol (PG) | 1.74 | 35.1 | 2.50 |

| Neopentyl Glycol (NPG) | 1.23 | 12.5 | 0.90 |

| Isosorbide (IS) | 1.63 | 21.0 | 1.35 |

| PG/NPG (1:1) | 1.56 | 31.8 | 4.39 |

| PG/IS (1:1) | 1.69 | 29.6 | 1.96 |

Data sourced from a study on bio-based UPRs cured with dimethyl itaconate. mdpi.com

The push towards a circular economy has placed significant emphasis on the use of sustainable and bio-based feedstocks for polymer production. Succinic acid is a prominent example of a bio-based platform chemical that can be produced industrially through the fermentation of sugars derived from biomass. foremost-chem.com This makes polymers derived from it partially bio-based.

Utilization as a Precursor in Fine Chemical Synthesis

Beyond polymerization, (2,2-Dimethylpropyl) hydrogen succinate functions as a valuable building block in the synthesis of a variety of specialized and complex organic molecules.

This compound is a succinate half-ester, also known as a hemisuccinate. ebi.ac.uk This structure makes it an ideal intermediate for producing certain types of surfactants. The general synthesis route often involves the reaction of succinic anhydride (B1165640) with an alcohol—in this case, neopentyl alcohol—to form the half-ester. bu.edu.eg This intermediate possesses a hydrophilic carboxylic acid head and a hydrophobic tail, the neopentyl group.

This half-ester can then be further modified to create a range of surfactants. For example, the free carboxyl group can be ethoxylated to produce nonionic surfactants. bu.edu.egresearchgate.net Alternatively, it can react with other molecules to form nonionic-anionic surfactants. researchgate.net The use of succinic acid derivatives in surfactant production is well-established, with applications in agrochemical formulations and laundry detergents. google.com The neopentyl group provides the necessary hydrophobicity for the surfactant molecule to function effectively at interfaces.

The distinct functionalities of this compound—the ester and the carboxylic acid—allow it to be used as a versatile building block in multi-step organic synthesis. Succinate esters are employed in various reactions to construct more complex molecular architectures. ebi.ac.uk

For example, succinic acid derivatives are used in the synthesis of specialized molecules like neocryptolepine (B1663133) derivatives, which are evaluated for potential pharmaceutical applications. nih.gov In another instance, monomenthyl succinate is synthesized via the reaction of menthol (B31143) and succinic anhydride, demonstrating a tailored esterification process that could be adapted for the neopentyl analogue. academie-sciences.fr The neopentyl group itself is of interest in organic synthesis; for instance, neopentyl sodium has been developed as a specialized hydrocarbon-soluble reagent for the controlled metalation of non-activated substrates, which can then be used in further reactions like Suzuki cross-couplings. nih.gov This highlights the utility of the neopentyl moiety in creating specific reagents and intermediates for advanced organic synthesis.

Applications in Cosmetic and Personal Care Formulations

This compound, a monoester derivative of succinic acid, possesses specific chemical characteristics that make it a functional ingredient in cosmetic and personal care products. ontosight.ai Its utility is not related to direct therapeutic action but to its influence on the chemical properties and stability of formulations. The structure, featuring both a free carboxylic acid group and an ester group with a bulky alkyl chain, dictates its function within a product matrix. ontosight.ai

Chemical Basis for pH-Buffering Properties

The capacity of this compound to act as a pH buffer is intrinsic to its molecular structure. As a monoester of a dicarboxylic acid, it contains one free carboxylic acid group (-COOH) and one esterified carboxyl group. The unreacted carboxylic acid group can donate a proton (H+), acting as a weak acid, while its conjugate base, the carboxylate anion (-COO⁻), can accept a proton. This equilibrium allows it to resist significant changes in pH when an acid or base is added to a cosmetic formulation.

This buffering action is crucial for maintaining the stability of the final product. Many cosmetic ingredients, including preservatives, active agents, and polymers, are effective only within a narrow pH range. Fluctuations in pH can lead to degradation of these components, changes in viscosity, or separation of emulsions. By incorporating this compound, formulators can create a more stable chemical environment, ensuring the product maintains its intended physical properties and shelf-life. Succinate derivatives, in general, are recognized for their pH-buffering capabilities in personal care applications. ontosight.ai

Table 1: pH-Buffering Characteristics of this compound

| Property | Chemical Detail | Role in pH Buffering |

| Acidic Functional Group | One free Carboxylic Acid (-COOH) | Donates a proton (H⁺) to neutralize added bases. |

| Basic Functional Group | Conjugate base Carboxylate Anion (-COO⁻) | Accepts a proton (H⁺) to neutralize added acids. |

| Overall Effect | Resists significant pH shifts in the formulation. | Maintains product stability, efficacy, and integrity. |

Formulation Chemistry of Succinate Derivatives in Emollients

In cosmetic science, emollients are ingredients that help to soften and smooth the skin by forming a protective layer that reduces water loss. 3vsigmausa.com Esters are a widely used class of emollients, prized for their ability to impart a light, non-greasy feel to lotions, creams, and other skincare products. 3vsigmausa.com this compound, as a succinate ester, fits within this category.

The formulation chemistry centers on its amphiphilic nature, albeit weak. The succinate portion of the molecule, with its polar carboxyl and ester groups, provides hydrophilicity. In contrast, the 2,2-dimethylpropyl (neopentyl) group is a branched, bulky, and non-polar alkyl chain that imparts significant hydrophobicity. ontosight.ai This structural combination influences how the molecule behaves at interfaces and within the oil and water phases of an emulsion.

When used in an emollient system, the bulky neopentyl group contributes to the sensory profile of the product, influencing its spreadability and skin feel. Unlike linear alkyl chains which can feel heavy or oily, branched chains like this one often result in a lighter, more elegant texture. The ester linkage itself is known to contribute to the emollient properties, enhancing the slip and glide of the formulation upon application.

Table 2: Role of this compound in Emollient Formulations

| Molecular Component | Chemical Property | Function in Formulation |

| Ester Linkage (-COO-) | Polarity, Emollience | Contributes to a smooth, soft skin feel; enhances product glide. 3vsigmausa.com |

| 2,2-Dimethylpropyl Group | Hydrophobic, Branched, Bulky | Reduces greasy feel, influences spreadability, provides a light sensory profile. ontosight.ai |

| Succinate Backbone | Polarity | Affects solubility and interaction with other formulation components. |

Industrial Manufacturing Processes and Scalability

The industrial production of this compound is based on established principles of chemical synthesis, primarily esterification. The process is designed to be scalable, allowing for the production of commercial quantities required for its application in various industries. The manufacturing process begins with commodity feedstocks and proceeds through a series of optimized and controlled steps to ensure a high-yield, high-purity final product.

The primary reaction for producing this compound is the esterification of succinic acid or its anhydride with 2,2-dimethylpropanol (also known as neopentyl alcohol). Using succinic anhydride is often preferred in industrial settings as the reaction produces the desired monoester without generating water as a byproduct, which can complicate the process and favor the reverse reaction (hydrolysis).

Process Optimization for Large-Scale Production

Scaling up the production of this compound from the laboratory to an industrial scale requires careful optimization of several process parameters to maximize yield, minimize reaction time, and reduce costs. Much of the optimization strategy is adapted from general processes for producing succinate esters. researchgate.netgoogle.com

Key areas for optimization include:

Catalyst Selection: Both acid catalysts (like sulfuric acid or p-toluenesulfonic acid) and enzymatic catalysts can be used. For large-scale processes, heterogeneous (solid) catalysts are often favored as they are easily separated from the reaction mixture and can be reused, simplifying purification and reducing waste. researchgate.net

Reaction Temperature and Time: The reaction rate is highly dependent on temperature. Optimization involves finding the ideal temperature that maximizes the reaction rate without causing degradation of reactants or products, or promoting unwanted side reactions. Reaction time is optimized to achieve the highest possible conversion of the limiting reactant. researchgate.net

Reactant Ratio: The molar ratio of succinic anhydride to 2,2-dimethylpropanol is a critical parameter. Using a slight excess of one reactant can drive the reaction to completion, but a large excess can increase raw material and recovery costs.

Removal of Byproducts: If succinic acid is used instead of the anhydride, water is formed. Efficient removal of this water, often through azeotropic distillation, is necessary to shift the equilibrium towards the product side.

Table 3: Key Parameters for Process Optimization in Succinate Ester Production

| Parameter | Objective | Typical Industrial Approach |

| Catalyst | Increase reaction rate and selectivity. | Use of reusable heterogeneous acid catalysts. researchgate.net |

| Temperature | Maximize conversion, minimize side reactions. | Controlled heating in a jacketed reactor; specific range depends on catalyst and reactants. researchgate.net |

| Reactant Molar Ratio | Drive reaction to completion. | Optimized based on batch-specific calculations to maximize yield vs. cost. |

| Pressure | Facilitate byproduct removal. | Applying a vacuum can help in the removal of volatile byproducts or water. google.com |

Quality Control and Impurity Profiling for Industrial Grades